molecular formula C21H23ClN2O5S B11350267 Methyl 5-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-2-chlorobenzoate

Methyl 5-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-2-chlorobenzoate

Cat. No.: B11350267
M. Wt: 450.9 g/mol
InChI Key: AQYNHLHZWUJHQT-UHFFFAOYSA-N
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Description

METHYL 2-CHLORO-5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE is a complex organic compound with a unique structure that combines a benzoate ester, a chlorinated aromatic ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-CHLORO-5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 2-chloro-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Formation of the Piperidine Amide: The amine is then reacted with 1-phenylmethanesulfonylpiperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-CHLORO-5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The piperidine moiety can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution.

    Reduction: Lithium aluminum hydride in dry ether is commonly used for ester reduction.

    Oxidation: m-Chloroperbenzoic acid in dichloromethane is used for oxidation of the piperidine ring.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy derivatives.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the N-oxide derivative of the piperidine ring.

Scientific Research Applications

METHYL 2-CHLORO-5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of METHYL 2-CHLORO-5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate
  • Methyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate

Uniqueness

METHYL 2-CHLORO-5-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE is unique due to the presence of the phenylmethanesulfonyl group attached to the piperidine ring, which may confer distinct biological and chemical properties compared to other similar compounds. This structural feature can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23ClN2O5S

Molecular Weight

450.9 g/mol

IUPAC Name

methyl 5-[(1-benzylsulfonylpiperidine-4-carbonyl)amino]-2-chlorobenzoate

InChI

InChI=1S/C21H23ClN2O5S/c1-29-21(26)18-13-17(7-8-19(18)22)23-20(25)16-9-11-24(12-10-16)30(27,28)14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3,(H,23,25)

InChI Key

AQYNHLHZWUJHQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)Cl

Origin of Product

United States

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